Cyclohexyl 4-(3-bromo-2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 4-(3-bromo-2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a quinoline core, which is known for its biological activity, and a cyclohexyl ester group, which can influence its pharmacokinetic properties.
Preparation Methods
The synthesis of Cyclohexyl 4-(3-bromo-2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Esterification: The cyclohexyl ester group can be introduced through a Fischer esterification reaction using cyclohexanol and an acid catalyst.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Cyclohexyl 4-(3-bromo-2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The quinoline core is known for its biological activity, making this compound a candidate for studying its effects on biological systems.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(3-bromo-2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the quinoline core suggests that it may interfere with DNA synthesis or repair, similar to other quinoline derivatives .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinidine: Used as an antiarrhythmic agent.
Quinine: Another antimalarial compound.
Cyclohexyl 4-(3-bromo-2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the cyclohexyl ester group, which may confer different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C27H34BrNO5 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
cyclohexyl 4-(3-bromo-2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H34BrNO5/c1-15-22(26(31)34-16-9-7-6-8-10-16)23(18-11-17(32-4)12-19(28)25(18)33-5)24-20(29-15)13-27(2,3)14-21(24)30/h11-12,16,23,29H,6-10,13-14H2,1-5H3 |
InChI Key |
MCGSYAHIKRKUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC(=C3)OC)Br)OC)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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